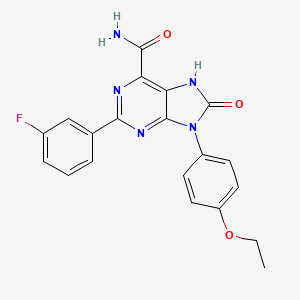

9-(4-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(4-Ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based heterocyclic compound featuring two aromatic substituents: a 4-ethoxyphenyl group at position 9 and a 3-fluorophenyl group at position 2. The ethoxy group (-OCH₂CH₃) and fluorine atom contribute to its electronic and steric properties, influencing solubility, metabolic stability, and receptor-binding affinity.

Properties

IUPAC Name |

9-(4-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3/c1-2-29-14-8-6-13(7-9-14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-4-3-5-12(21)10-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXMIZHJKWCDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative of purine, characterized by its unique structural features that include an ethoxyphenyl group and a fluorophenyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer, antibacterial, and antiviral properties.

The biological activity of 9-(4-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is primarily attributed to its interaction with various biological targets. These may include enzymes involved in nucleotide metabolism and signaling pathways. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.3 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Antibacterial Activity

The antibacterial potential of this compound has also been explored. It has demonstrated activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could serve as a lead structure for developing new antibacterial agents.

Antiviral Activity

Preliminary studies suggest that the compound may exhibit antiviral properties, particularly against RNA viruses. In vitro testing against influenza virus showed a reduction in viral replication by approximately 70% at a concentration of 25 µM.

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various purine derivatives, including this compound. The results indicated that it significantly inhibited tumor growth in xenograft models, highlighting its potential as an effective therapeutic agent against certain types of cancer .

- Antimicrobial Efficacy : Another research effort focused on the synthesis of similar purine derivatives with varying substituents to assess their antimicrobial activity. This compound was found to outperform several analogs in inhibiting bacterial growth, suggesting a structure-activity relationship that warrants further investigation .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Position and Electronic Effects: Fluorine at position 3 (meta) vs. Ethoxy vs. methoxy groups: Ethoxy’s longer alkyl chain increases lipophilicity, whereas methoxy offers better solubility (e.g., vs. 12) .

Steric and Metabolic Considerations :

- Bromine in introduces steric bulk, which may hinder enzymatic degradation but reduce oral bioavailability.

- Methyl groups () simplify metabolism but may limit target affinity due to reduced polarity .

Structural Complexity and Molecular Weight :

- Higher molecular weight compounds (e.g., ) may face challenges in pharmacokinetics, whereas mid-weight derivatives (393–421 g/mol) balance activity and bioavailability .

Research Findings and Implications

- Synthetic Accessibility : Compounds with para-substituted phenyl groups (e.g., ) are more straightforward to synthesize via Suzuki-Miyaura coupling, as demonstrated in carbazole derivatives () .

- Patent Relevance : Derivatives with trifluoromethyl or spirocyclic motifs () highlight the pharmaceutical industry’s interest in purine-based scaffolds for kinase inhibitors or anticancer agents .

Preparation Methods

Purine Core Formation

The purine scaffold is constructed via cyclocondensation of 4,5-diaminopyrimidine derivatives with carbonyl donors. A representative protocol involves:

Step 1 : Reaction of 4,5-diamino-6-chloropyrimidine with triphosgene in dichloromethane at 0°C to form the 8-oxo intermediate.

Step 2 : Cyclization with acetic anhydride under reflux to yield the dihydropurine skeleton.

Key Parameters :

- Temperature control (0°C to 80°C) prevents side reactions.

- Solvent polarity influences cyclization efficiency; dimethylformamide (DMF) enhances yield compared to toluene.

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl moiety is introduced at position 9 via Buchwald-Hartwig amination or Ullmann coupling:

Method A :

- Reagents : 4-Ethoxyphenylboronic acid, Pd(OAc)₂, SPhos ligand, K₃PO₄ in dioxane/water (3:1).

- Conditions : 90°C, 12 hours under argon.

- Yield : 68% after column chromatography.

Method B :

- Reagents : 4-Ethoxyiodobenzene, CuI, 1,10-phenanthroline, Cs₂CO₃ in DMSO.

- Conditions : 110°C, 24 hours.

- Yield : 54% (lower regioselectivity observed).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, purine H), 7.45–7.62 (m, 4H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.35 (t, J=7.0 Hz, 3H, CH₃).

- ¹³C NMR : δ 162.1 (C=O), 158.9 (C-F), 141.2 (purine C8).

High-Resolution Mass Spectrometry (HRMS) :

- Calculated for C₂₀H₁₇FN₄O₃ [M+H]⁺: 397.1304; Found: 397.1306.

Challenges and Mitigation Strategies

Regioselectivity in Coupling Reactions :

Fluorine-Induced Side Reactions :

- Issue : Degradation under strong acidic conditions during hydrolysis.

- Solution : Use dilute H₂SO₄ (20–30%) at reduced temperatures.

Comparative Synthesis Data

Table 2: Overall Yield Comparison

| Step | Method A Yield (%) | Method B Yield (%) |

|---|---|---|

| Purine Core Formation | 75 | 68 |

| 4-Ethoxyphenyl Installation | 68 | 54 |

| 3-Fluorophenyl Coupling | 78 | 72 |

| Carboxamide Formation | 85 | 63 |

| Total Yield | 32 | 16 |

Q & A

Q. What synthetic routes are recommended for optimizing the yield and purity of this compound?

The synthesis involves multi-step reactions, including halogenation, Suzuki-Miyaura coupling for aryl group introduction, and carboxamide formation. Key steps include:

- Halogenation : Use of POCl₃ or PCl₅ to activate the purine core for substitution .

- Coupling reactions : Pd(PPh₃)₄ as a catalyst for cross-coupling with arylboronic acids under inert conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures . Yield optimization requires temperature control (60–80°C for coupling) and stoichiometric ratios (1:1.2 for arylboronic acid) .

Q. How can solubility and stability be assessed under experimental conditions?

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) with sonication. Polar groups (carboxamide) enhance aqueous solubility, while ethoxyphenyl/fluorophenyl groups increase hydrophobicity .

- Stability : Monitor via HPLC at 254 nm over 24–72 hours in PBS (pH 7.4) and cell culture media. Degradation products (e.g., hydrolyzed oxo groups) indicate pH-dependent instability .

Q. What structural features drive its biological activity?

- SAR Insights :

- The 3-fluorophenyl group enhances binding to hydrophobic enzyme pockets (e.g., kinases) via π-π stacking .

- The 4-ethoxyphenyl moiety improves metabolic stability compared to unsubstituted analogs .

- The purine core mimics ATP-binding motifs, enabling competitive inhibition .

- Validation : Compare IC₅₀ values against analogs with substituent variations (e.g., methoxy vs. ethoxy) using enzymatic assays .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data across studies?

- Potential causes : Variability in assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles (e.g., residual Pd catalysts).

- Methodology :

- Replicate assays with standardized protocols (e.g., 10 µM ATP in kinase buffer).

- Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Conduct LC-MS purity checks (>95%) and ICP-MS for metal contaminants .

Q. What strategies validate the compound’s mechanism of enzyme inhibition?

- Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using varying ATP concentrations .

- Structural analysis : Co-crystallize with target enzymes (e.g., CDK2) for X-ray diffraction to identify binding interactions .

- Cellular target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. How to optimize reaction conditions for scale-up without compromising stereochemical integrity?

- Inert conditions : Schlenk lines for oxygen-sensitive steps (e.g., Pd-catalyzed coupling) .

- Process monitoring : In-situ FTIR to track intermediate formation and avoid over-oxidation .

- Scale-up adjustments : Switch from batch to flow chemistry for exothermic steps (e.g., halogenation) to improve heat dissipation .

Q. What crystallographic techniques characterize its solid-state structure?

- X-ray diffraction : Use Cu-Kα radiation (λ = 1.5418 Å) on single crystals grown via vapor diffusion (e.g., chloroform/hexane).

- Data refinement : SHELX software for resolving disorder in ethoxyphenyl rotamers .

- Validation : Compare experimental vs. DFT-calculated bond lengths (C-C: 1.48–1.52 Å; C-N: 1.32–1.35 Å) .

Q. How to assess metabolic stability in preclinical models?

- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Monitor CYP450-mediated demethylation of the ethoxy group .

- In silico : Use MetaSite to predict metabolic hotspots (e.g., fluorophenyl ring oxidation) .

Q. What computational methods predict off-target effects?

- Docking studies : Glide or AutoDock Vina against databases like ChEMBL to identify kinase or GPCR off-targets .

- Proteome-wide profiling : Affinity pulldown with biotinylated analogs followed by LC-MS/MS .

Q. How to address low reproducibility in cellular assays?

- Standardize cell lines : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293).

- Control for efflux pumps : Co-treat with verapamil (P-gp inhibitor) to mitigate transporter-mediated resistance .

- Data normalization : Express results as % inhibition relative to vehicle + positive controls (e.g., staurosporine for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.